tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate
Description
This compound is a bicyclic tertiary alcohol ester featuring a 2-oxa (oxygen atom) bridge and a hydroxymethyl substituent at position 1 of the bicyclo[3.2.1]octane scaffold. Its molecular formula is C₁₃H₂₁NO₄ (calculated from structural analogs in , and 9), with a molecular weight of 267.31 g/mol. The tert-butyloxycarbonyl (Boc) group at position 6 serves as a protective moiety for the amine, enhancing stability during synthetic processes.
Properties
CAS No. |
2751610-62-3 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-14)6-9(13)4-5-16-12/h9,14H,4-8H2,1-3H3 |
InChI Key |
JHVJKMWVZVWIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CCO2)CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired product without unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate may be used to study enzyme-substrate interactions or as a probe in biochemical assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its unique structure may offer advantages in drug design, such as improved binding affinity or selectivity.
Industry: In industry, this compound could be used in the production of advanced materials or as a precursor for various chemical products.
Mechanism of Action
The mechanism by which tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its substitution pattern and bicyclic framework. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Influence: The hydroxymethyl group in the target compound enhances hydrophilicity compared to the formyl group in the analog from . This may improve aqueous solubility, critical for bioavailability in drug candidates .
Synthetic Versatility :
- Unlike the spirocyclic systems (e.g., ), the bicyclo[3.2.1]octane scaffold provides a compact, strained framework that may favor selective reactivity in ring-opening or functionalization reactions .
- The Boc-protected amine in the target compound allows for deprotection under mild acidic conditions, similar to analogs in and , enabling modular synthesis of secondary amines .
Biological Relevance: Compounds like tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate () are used in peptide mimetics, suggesting the hydroxymethyl variant could serve as a precursor for prodrugs or covalent inhibitors . Fluorinated analogs (e.g., ) exhibit improved metabolic stability, but the absence of fluorine in the target compound may prioritize different pharmacokinetic profiles .
Biological Activity
Tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS Number: 2751610-62-3) is a bicyclic compound with a unique structure that has garnered attention in the field of medicinal chemistry. Its molecular formula is with a molecular weight of approximately 243.30 g/mol. This compound is characterized by its ability to interact with biological systems, making it a candidate for various pharmacological applications.
Structural Characteristics
The compound features a bicyclic structure that includes an oxabicyclo framework, which is significant for its biological activity. The presence of functional groups such as the tert-butyl and hydroxymethyl groups enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| CAS Number | 2751610-62-3 |
Biological Activity
Research indicates that this compound exhibits potential biological activity through its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes crucial for therapeutic applications.
The compound's biological activity is primarily attributed to its ability to:
- Inhibit Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions where these pathways are dysregulated.
- Modulate Receptor Activity : By binding to specific receptors, it can influence signaling pathways that are critical for cell communication and function.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have shown that compounds similar to this compound can effectively inhibit the secretion of certain proteins in bacterial models, suggesting potential applications in treating bacterial infections by disrupting their virulence factors .
- Pharmacological Potential : The unique structure allows it to act as a bioactive molecule, which has been studied for various pharmacological effects including anti-inflammatory and antimicrobial activities .
- Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors, often utilizing reagents that facilitate the formation of the bicyclic structure . Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structural integrity and purity of the synthesized compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
